N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, an indole core, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for time, solvent, and substrate amounts to achieve high yields. The crude products are purified by crystallization using ethyl acetate and hexane .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the microwave-assisted synthesis process. This would require precise control of reaction conditions and the use of industrial-grade microwave reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, alcohols, amines, and substituted indole derivatives.
Scientific Research Applications
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and indole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- furan-2-ylmethyl furan-2-carboxylate
- N-ethyl-2-furanmethanamine
Uniqueness
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide is unique due to its combination of a furan ring, an indole core, and multiple methoxy groups. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H21N3O6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O6/c1-25-14-8-11-7-13(22-16(11)18(27-3)17(14)26-2)19(24)21-10-15(23)20-9-12-5-4-6-28-12/h4-8,22H,9-10H2,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
FQSKBPLQIATPJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCC3=CC=CO3)OC)OC |
Origin of Product |
United States |
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